molecular formula C8H9N3 B039995 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-97-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B039995
CAS No.: 116834-97-0
M. Wt: 147.18 g/mol
InChI Key: CHVFFSTYBJPSAM-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of two methyl groups at positions 1 and 3 of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-amine with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFFSTYBJPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279833
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-97-0
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116834-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?

A1: The research primarily focused on the synthesis and structural characterization of novel this compound derivatives. The researchers used a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques to confirm the structures of the synthesized compounds []. These techniques included: * 1H NMR: Provides information about the hydrogen atoms in the molecule.* 13C{1H} NMR: Provides information about the carbon atoms in the molecule.* DEPT: (Distortionless Enhancement by Polarization Transfer) helps differentiate between different types of carbon atoms (CH, CH2, CH3).* 1H x 1H - COSY: (Correlation Spectroscopy) reveals interactions between hydrogen atoms.* 1H x 13C - COSY: Shows interactions between hydrogen and carbon atoms.* HETCOR and COLOC: These are different types of 1H x 13C - COSY experiments that provide information about long-range couplings between hydrogen and carbon atoms.

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